CRT0066101 dihydrochloride

Kinase Inhibition Biochemical Assay PKD1/PKD2/PKD3

Choose CRT0066101 dihydrochloride for its unmatched low nanomolar potency against all PKD isoforms and unique dual PIM2 inhibition. Unlike less potent or less validated alternatives (e.g., kb NB 142-70, CRT5), this orally bioavailable tool compound is rigorously validated for in vivo efficacy in tumor xenograft and LPS-induced lung injury models, ensuring reliable and reproducible results for your critical research.

Molecular Formula C18H24Cl2N6O
Molecular Weight 411.3 g/mol
Cat. No. B10779528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRT0066101 dihydrochloride
Molecular FormulaC18H24Cl2N6O
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl
InChIInChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H
InChIKeyCXYCRYGNFKDPRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-aminobutylamino)pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol dihydrochloride (CRT0066101): A Pan-PKD Inhibitor for Cancer and Inflammation Research


The compound, commonly referred to as CRT0066101 dihydrochloride, is a potent, selective, and orally active small-molecule pan-inhibitor of the Protein Kinase D (PKD) family . It exhibits low nanomolar biochemical potency against all three PKD isoforms, with reported IC50 values of 1 nM (PKD1), 2.5 nM (PKD2), and 2 nM (PKD3) . Beyond its primary PKD inhibition, CRT0066101 also demonstrates secondary activity against PIM2 kinase (IC50 ~135.7 nM) . Its dual activity profile and well-documented in vivo efficacy in multiple disease models distinguish it from other PKD-targeting tool compounds .

Why CRT0066101 Dihydrochloride Cannot Be Replaced by Generic PKD Inhibitors in Critical Research Applications


While several small molecules are marketed as 'PKD inhibitors', critical differences in their biochemical potency, kinase selectivity profiles, and in vivo validation render them non-interchangeable. For instance, the commonly used tool compound kb NB 142-70 is 28- to 59-fold less potent than CRT0066101 against PKD isoforms, requiring higher concentrations that may compromise target specificity . Similarly, the analog CRT5 (CRT0066051) lacks the robust in vivo efficacy data and the secondary PIM2 inhibitory activity that characterize CRT0066101 . The selection of a specific inhibitor must be driven by the required experimental conditions, such as the need for oral bioavailability, defined selectivity over PKC isoforms, or validated performance in specific disease models like LPS-induced lung injury or pancreatic cancer xenografts [1].

Quantitative Differentiation of CRT0066101: Head-to-Head Comparisons and Distinct Activity Profiles


Superior Biochemical Potency Compared to the PKD Inhibitor kb NB 142-70

CRT0066101 demonstrates significantly greater biochemical potency against all three PKD isoforms compared to the structurally distinct PKD inhibitor kb NB 142-70 . The difference in potency is substantial, with CRT0066101 exhibiting IC50 values in the low single-digit nanomolar range, whereas kb NB 142-70 requires concentrations 28- to 59-fold higher to achieve equivalent inhibition . This higher potency allows for the use of lower compound concentrations in cellular assays, which can mitigate potential off-target effects.

Kinase Inhibition Biochemical Assay PKD1/PKD2/PKD3

Direct Cellular Functional Comparison: CRT0066101 and kb NB 142-70 Exhibit Equivalent Efficacy in PKD1 Autophosphorylation Assay

A direct head-to-head comparison in a cellular context demonstrates that despite its higher biochemical potency, CRT0066101 can achieve functional effects equivalent to kb NB 142-70. In a wound-induced PKD1 autophosphorylation assay in IEC-18 cells, treatment with 2 µM CRT0066101 prevented PKD1 autophosphorylation at Ser916 to a similar extent as treatment with 2.5 µM kb NB 142-70 [1]. Furthermore, in a separate study, both inhibitors increased Akt phosphorylation with equal potency [2]. This indicates that CRT0066101's biochemical superiority translates into robust cellular activity at concentrations comparable to other tool compounds.

Cellular Signaling PKD1 Autophosphorylation IEC-18 Cells

Unique Dual PKD/PIM2 Inhibitory Profile Compared to the Analog CRT5

CRT0066101 possesses a dual inhibitory profile that is not shared by its close analog, CRT5 (CRT0066051). While both compounds are potent PKD inhibitors, CRT0066101 also exhibits significant inhibitory activity against the PIM2 kinase, with a reported IC50 of ~135.7 nM . This secondary activity is absent in the published profile of CRT5, which is characterized as a selective PKD inhibitor . This additional pharmacological activity may contribute to distinct biological effects in cellular and in vivo models.

Polypharmacology PIM2 Kinase Kinase Selectivity

Broad Kinase Selectivity Demonstrated Against a Panel of Over 90 Kinases

The selectivity profile of CRT0066101 is well-characterized. It has been shown to be selective for PKD against a broad panel of over 90 protein kinases, including key members of the PKC family (PKCα, PKCβ, PKCε), PKBα, MEK, ERK, c-Raf, c-Src, and c-Abl . This selectivity is crucial for attributing observed biological effects specifically to PKD inhibition and minimizing confounding results from off-target kinase activity. While other PKD inhibitors like CRT5 and kb NB 142-70 also report selectivity against PKC isoforms, the extensive panel data for CRT0066101 provides a higher level of confidence in its target specificity .

Kinase Selectivity Off-target Profiling PKC Family

Optimal Use Cases for CRT0066101 Dihydrochloride Based on Validated Evidence


Pancreatic Cancer Xenograft Studies Requiring Orally Bioavailable PKD Inhibition

CRT0066101 is the tool compound of choice for in vivo oncology studies that require oral administration of a PKD inhibitor. Its efficacy has been demonstrated in a Panc-1 orthotopic xenograft model, where oral dosing at 80 mg/kg/day for 21 days resulted in potent tumor growth suppression . This in vivo validation, combined with its oral bioavailability, makes it the preferred option over other PKD inhibitors like kb NB 142-70 or CRT5, which have less extensive in vivo efficacy data in similar tumor models .

Investigating PKD-Dependent Signaling in Inflammation and Acute Lung Injury Models

Researchers investigating the role of PKD in inflammatory signaling, particularly in models of acute lung injury (ALI) and cytokine storm, should select CRT0066101. The compound has been shown to significantly reduce protein and mRNA levels of key pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and attenuate lung tissue damage in an LPS-induced mouse model of pneumonia . This anti-inflammatory activity is mediated through the TLR4/MyD88 signaling pathway, providing a defined mechanism of action . This specific anti-inflammatory validation distinguishes it from other PKD inhibitors whose primary data is in oncology settings.

Cellular Assays for PKD-Mediated Cell Migration and Epithelial-Mesenchymal Transition (EMT)

For studies focused on PKD's role in cell migration, invasion, and EMT, CRT0066101 is the most well-documented tool. It has been shown to inhibit migration in multiple cancer cell lines, including U87MG glioblastoma cells and SACC-LM salivary adenoid cystic carcinoma cells, by modulating EMT markers such as N-cadherin, Snail, and E-cadherin . This body of evidence provides a strong rationale for its use in experiments designed to dissect the molecular mechanisms of PKD-driven metastasis and cell motility.

Studies Exploring the Interplay Between PKD and PIM2 Kinase Signaling

CRT0066101 is uniquely suited for research questions involving the potential crosstalk or functional overlap between the PKD and PIM kinase families. Its dual inhibitory activity against both PKD (IC50 1-2.5 nM) and PIM2 (IC50 ~135.7 nM) makes it a valuable pharmacological tool to explore the biological consequences of simultaneously targeting both pathways, a feature not present in other selective PKD inhibitors like CRT5 . This can be particularly useful in identifying compensatory mechanisms or synergistic effects in cancer cell survival and proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRT0066101 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.